![molecular formula C14H12N2O2 B1415686 ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate CAS No. 1105196-14-2](/img/structure/B1415686.png)
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (EPQC) is an organic compound with a unique structure that has been used in a variety of scientific research applications. It is a derivative of the pyrroloquinoline family and has a wide range of potential applications due to its unique properties. EPQC has been used in the synthesis of various compounds, as a catalyst in chemical reactions, and for its potential as a therapeutic agent. Additionally, EPQC has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Scientific Research Applications
FGFR4 Inhibition
This compound has been used in the development of derivatives that act as inhibitors for the Fibroblast Growth Factor Receptor 4 (FGFR4), which have shown potent anti-proliferative activity against Hep3B cells, a liver cancer cell line .
Human Neutrophil Elastase (HNE) Targeting
Derivatives of this compound have also been used as a new scaffold in research targeting human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases .
Anticancer Activity
Recent studies indicate that analogues of 1H-pyrrolo[2,3-b]pyridine, which is structurally similar to the compound , have shown inhibitory activity against different cancer cell lines .
Antileishmanial Efficacy
Uniquely functionalized derivatives have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease .
Synthetic Methodology Development
Researchers have developed synthetic approaches for creating trisubstituted pyrrolopyrazine derivatives, which have potential biological applications .
Chemical Synthesis
The compound has been utilized in chemical synthesis processes, such as in the preparation of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, which may serve as intermediates for further pharmaceutical development .
Mechanism of Action
Biochemical Pathways
Researchers can use this information to design and synthesize new leads for treating various diseases . If you have any more specific questions or need additional details, feel free to ask! 😊
properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-8-10-7-9-5-3-4-6-11(9)15-13(10)16-12/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFBDMUJHTBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.